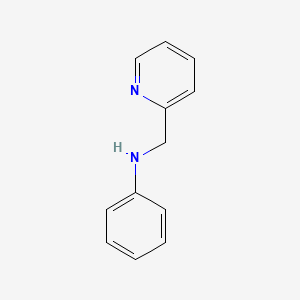

N-(pyridin-2-ylméthyl)aniline

Vue d'ensemble

Description

Benzyl(2-pyridyl)amine est un composé organique qui comprend un groupe benzyle lié à une partie 2-pyridylamine.

Applications De Recherche Scientifique

Benzyl(2-pyridyl)amine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

Mécanisme D'action

Le mécanisme par lequel Benzyl(2-pyridyl)amine exerce ses effets dépend de son application spécifique. En chimie de coordination, elle agit comme un ligand, formant des complexes avec des ions métalliques par le biais de ses atomes d’azote. Dans les systèmes biologiques, elle peut interagir avec les enzymes ou les récepteurs, influençant leur activité par le biais d’interactions de liaison .

Composés Similaires :

2,2’-Dipyridylamine : Structure similaire mais avec deux groupes pyridyle.

Benzylamine : Manque le groupe pyridyle, ce qui la rend moins polyvalente en chimie de coordination.

Pyridylméthylamine : Similaire mais avec un positionnement différent des groupes pyridyle et méthyle.

Unicité : Benzyl(2-pyridyl)amine est unique en raison de sa combinaison d’un groupe benzyle et d’une partie 2-pyridylamine, ce qui lui confère des propriétés de réactivité et de liaison distinctes. Cela la rend particulièrement précieuse dans les applications nécessitant des interactions spécifiques avec des ions métalliques ou des cibles biologiques .

Analyse Biochimique

Biochemical Properties

N-(pyridin-2-ylmethyl)aniline plays a significant role in biochemical reactions, particularly in the detection of metal ions. It has been shown to act as an effective fluorescent probe for copper ions (Cu²⁺) in aqueous solutions . The compound exhibits high sensitivity and selectivity for copper ions over other metal ions, making it a valuable tool for studying copper-related biochemical processes. N-(pyridin-2-ylmethyl)aniline interacts with copper ions through coordination bonds, forming a stable complex that results in a measurable fluorescent signal. This interaction is crucial for detecting and quantifying copper ions in biological and environmental samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-2-ylmethyl)aniline can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. N-(pyridin-2-ylmethyl)aniline has been shown to be stable under near-neutral pH conditions, which is advantageous for its use in biological samples . Its long-term effects on cellular function and potential degradation products need to be thoroughly investigated to ensure accurate and reliable results.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Benzyl(2-pyridyl)amine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du chlorure de benzyle avec la 2-aminopyridine en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium. La réaction se produit généralement sous reflux dans un solvant approprié comme l’éthanol ou l’acétonitrile .

Méthodes de Production Industrielle : Dans les environnements industriels, la synthèse de Benzyl(2-pyridyl)amine peut impliquer des processus plus évolutifs, comme les réactions en flux continu ou l’utilisation de systèmes catalytiques pour améliorer le rendement et l’efficacité. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des matières premières et la pureté souhaitée du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Benzyl(2-pyridyl)amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d’amine.

Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels sur les noyaux benzyle ou pyridyle.

Réactifs et Conditions Communes :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.

Réduction : Hydrogénation catalytique ou utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium.

Substitution : Des agents halogénants, des agents alkylants et d’autres électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou aryle .

4. Applications de la Recherche Scientifique

Benzyl(2-pyridyl)amine a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme ligand en chimie de coordination et comme unité de construction en synthèse organique.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.

Comparaison Avec Des Composés Similaires

2,2’-Dipyridylamine: Similar in structure but with two pyridyl groups.

Benzylamine: Lacks the pyridyl group, making it less versatile in coordination chemistry.

Pyridylmethylamine: Similar but with different positioning of the pyridyl and methyl groups.

Uniqueness: Benzyl(2-pyridyl)amine is unique due to its combination of a benzyl group and a 2-pyridylamine moiety, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .

Activité Biologique

N-(pyridin-2-ylmethyl)aniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(pyridin-2-ylmethyl)aniline has the molecular formula CHN. It consists of an aniline moiety attached to a pyridin-2-ylmethyl group. This structural arrangement enhances its interaction with various biological targets, including enzymes and receptors.

Biological Activity

- Antimicrobial Properties : Research indicates that N-(pyridin-2-ylmethyl)aniline exhibits antimicrobial activity. Its derivatives have been studied for their effectiveness against various bacterial strains, potentially serving as a basis for new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting metal-Aβ species involved in Alzheimer's disease. Studies show that it can modulate Aβ aggregation and reduce neurotoxicity associated with metal ions .

- Inhibition of Mycobacterial Growth : N-(pyridin-2-ylmethyl)aniline derivatives have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies reveal that certain modifications can enhance their efficacy against this pathogen .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of N-(pyridin-2-ylmethyl)aniline against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that N-(pyridin-2-ylmethyl)aniline could disrupt Aβ aggregation pathways in neuronal cells. This disruption was linked to a reduction in reactive oxygen species (ROS) production, highlighting its potential as a neuroprotective agent.

Case Study 3: Mycobacterial Inhibition

A series of N-(pyridin-2-ylmethyl)aniline derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong antimycobacterial activity .

The biological activity of N-(pyridin-2-ylmethyl)aniline is largely attributed to its ability to interact with specific biological targets:

- Metal Ion Chelation : The pyridine ring facilitates metal ion binding, which is crucial for modulating Aβ aggregation.

- Receptor Binding : The aniline moiety enhances binding to various receptors, potentially influencing cell signaling pathways.

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCFXBBBKDOQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195810 | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4329-81-1 | |

| Record name | N-Phenyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.